

In-Depth Technical Guide: Cobalt(II) Acetate Health and Safety

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobaltic acetate

Cat. No.: B8758493

[Get Quote](#)

A Note on Nomenclature: The user's request specified "**Cobaltic acetate**," which refers to cobalt in its +3 oxidation state. However, the widely available and studied compound is Cobalt(II) acetate, often encountered as its tetrahydrate. This guide will focus on the health and safety data for Cobalt(II) acetate tetrahydrate, as it is the substance for which comprehensive safety information is readily accessible.

This technical guide provides a detailed overview of the health and safety aspects of Cobalt(II) acetate, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and toxicological resources.

Health and Safety Data Physical and Chemical Properties

Property	Value	Source(s)
Chemical Formula	<chem>Co(C2H3O2)2·4H2O</chem>	[1]
Molecular Weight	249.08 g/mol	[2]
Appearance	Light red/pink or red solid crystals	[1] [2]
Odor	Vinegar-like	[1]
pH	6.8 (0.2 M aqueous solution)	[1]
Melting Point	140 °C / 284 °F	[1] [2]
Boiling Point	Not available	[2]
Solubility	380 g/L in water at 20°C	[1]
Specific Gravity	1.710	[2]
Vapor Pressure	Not available	[1]
Vapor Density	Not applicable	[1]

Toxicological Data

Endpoint	Value	Species	Source(s)
Acute Oral Toxicity (LD50)	503 mg/kg	Rat	[1] [3]
Skin Corrosion/Irritation	May cause irritation	Rabbit	[3]
Serious Eye Damage/Irritation	May cause irritation	Rabbit	[3]
Respiratory Sensitization	Category 1; May cause allergy or asthma symptoms or breathing difficulties if inhaled.		[1]
Skin Sensitization	Category 1; May cause an allergic skin reaction.		[1]
Germ Cell Mutagenicity	Category 2; Suspected of causing genetic defects.		[1]
Carcinogenicity	Category 1B; May cause cancer by inhalation.		[1]
Reproductive Toxicity	Category 1B; May damage fertility.		[1]
Specific Target Organ Toxicity (Single Exposure)	Category 3; May cause respiratory irritation.		[1]

Exposure Limits

Organization	Limit	Notes
OSHA (PEL)	0.1 mg/m ³ (TWA)	As Cobalt metal dust and fume
ACGIH (TLV)	0.02 mg/m ³ (TWA)	As inorganic cobalt compounds
NIOSH (REL)	0.05 mg/m ³ (TWA)	

Fire and Explosion Hazards

Property	Value	Source(s)
Flammability	Not flammable	[2]
Flash Point	Not available	[1][2]
Autoignition Temperature	Not available	[1][2]
Explosion Limits	Not available	[2]
Hazardous Combustion Products	Cobalt oxides, Carbon monoxide (CO), Carbon dioxide (CO ₂)	[1][2]
Suitable Extinguishing Media	Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are generally suitable.	[1]

Experimental Protocols

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the acute oral toxicity of a substance.

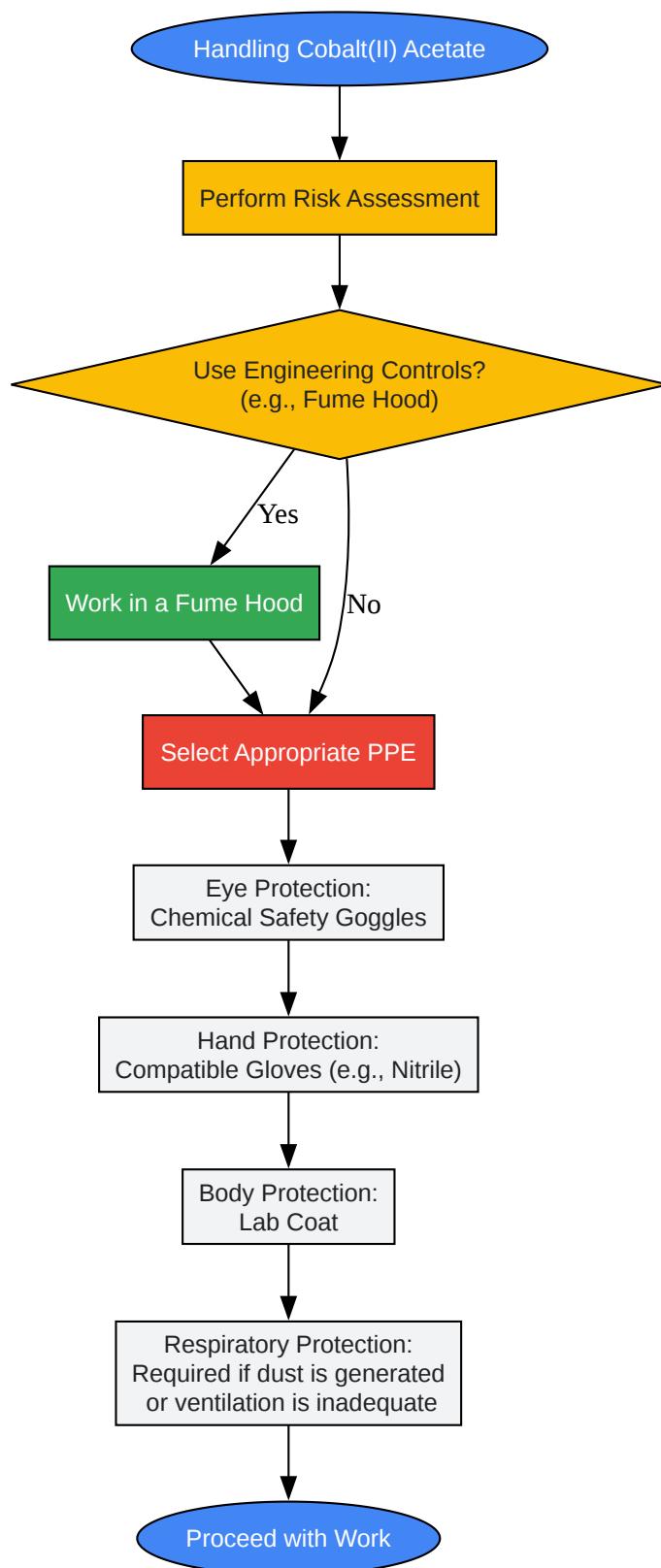
1. Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance into a GHS category with a minimal number of animals.
2. Animal Model: Typically, young adult female rats are used.
3. Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.
4. Dose Preparation and Administration: The test substance is typically administered in a constant volume by gavage using a stomach tube. The vehicle is chosen based on the substance's solubility and should be non-toxic.
5. Procedure:
 - Sighting Study: A single animal is dosed at a starting dose. If the animal survives, the dose for the next step is increased. If it dies, the dose is decreased.
 - Main Study: Groups of animals are dosed in a stepwise manner. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
 - Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
6. Data Analysis: The number of animals that die within each dose group is recorded. The LD50 is estimated based on the mortality data, and the substance is classified according to the GHS criteria.

Skin Sensitization - OECD Test Guideline 429 (Local Lymph Node Assay - LLNA)

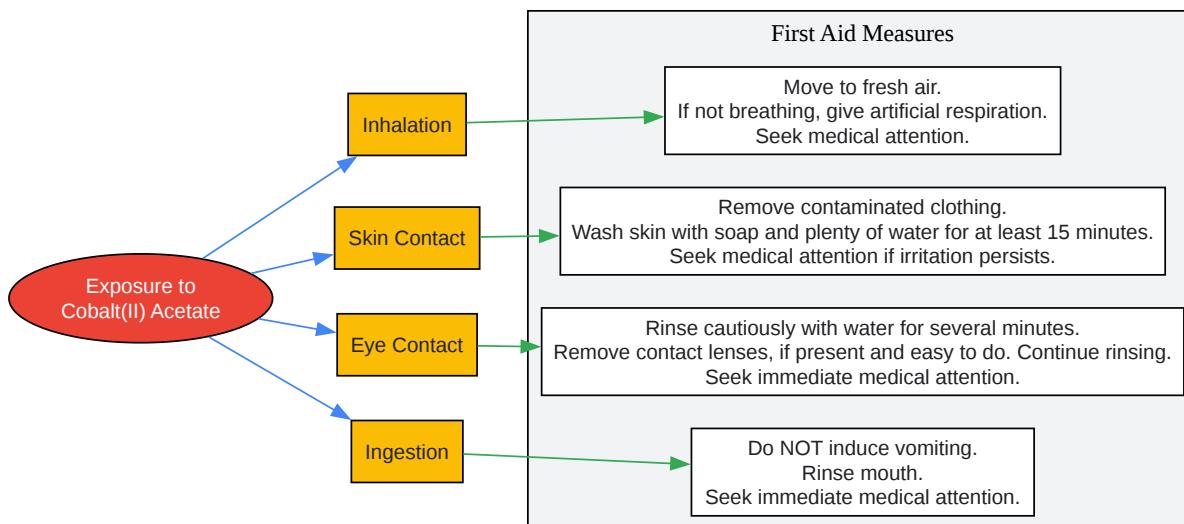
The LLNA is an in vivo method to assess the skin sensitization potential of a substance.[\[4\]](#)

1. Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance.[\[4\]](#) A stimulation index (SI) is calculated to determine the sensitization potential.[\[4\]](#)
2. Animal Model: Mice are used for this assay.[\[4\]](#)

3. Dose Preparation and Application: The test substance is dissolved or suspended in a suitable vehicle and applied to the dorsal surface of the mouse's ears for three consecutive days.[5]


4. Procedure:

- Dosing: A minimum of three concentrations of the test substance are used, along with a negative control (vehicle only) and a positive control.[4] Each group consists of a minimum of four animals.[4]
- Cell Proliferation Measurement: On day 6, a radiolabeled substance (e.g., ^3H -methyl thymidine) is injected intravenously.[4] After a set time, the animals are euthanized, and the draining auricular lymph nodes are excised.[4]
- Sample Processing: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radioisotope is measured using a beta-scintillation counter.[4]


5. Data Analysis: The Stimulation Index (SI) is calculated for each dose group as the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group.[4] An SI of 3 or greater is considered a positive result, indicating that the substance is a skin sensitizer.[4]

Visualizations

GHS Hazard Classification for Cobalt(II) Acetate.

[Click to download full resolution via product page](#)

Personal Protective Equipment (PPE) Selection Workflow.

[Click to download full resolution via product page](#)

First Aid Procedures for Cobalt(II) Acetate Exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. prochemonline.com [prochemonline.com]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. oecd.org [oecd.org]
- 5. mds-usa.com [mds-usa.com]

- To cite this document: BenchChem. [In-Depth Technical Guide: Cobalt(II) Acetate Health and Safety]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8758493#cobaltic-acetate-health-and-safety-data-sheet\]](https://www.benchchem.com/product/b8758493#cobaltic-acetate-health-and-safety-data-sheet)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com